Dehydroabietyl isothiocyanate

説明

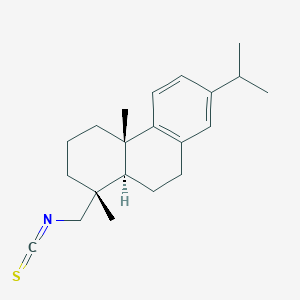

Dehydroabietyl isothiocyanate (DAITC) is a diterpenoid-derived compound synthesized from dehydroabietylamine (DHAm), a primary amine obtained from dehydroabietic acid (DHA). DHA is a major component of coniferous plant resins, such as those from Picea obovata . The synthesis of DAITC involves the reaction of dehydroabietylamine hydrochloride with isothiocyanates under controlled conditions, yielding ureas, thioureas, or isothiocyanate derivatives depending on the reagents used .

準備方法

Metal-Catalyzed Oxidative Synthesis

A patent-pending method utilizes transition metal catalysts to directly oxidize dehydroabietylamine-thiourea intermediates. Manganese chloride (MnCl₂) or cobalt nitrate (Co(NO₃)₂) catalyzes the reaction between dehydroabietylamine and CS₂ under oxygen atmosphere .

Reaction Optimization

In a typical procedure, dehydroabietylamine (1 equiv), CS₂ (1.2 equiv), and MnCl₂ (5 mol%) are stirred in carbon tetrachloride at 10–25°C. Oxygen gas is bubbled through the mixture for 3–6 hours, yielding 78–86% dehydroabietyl isothiocyanate . Key advantages include shorter reaction times and avoidance of strong acids/bases.

Table 2: Metal-Catalyzed Synthesis Parameters

| Catalyst | Solvent | O₂ Flow Rate (mL/min) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| MnCl₂ | CCl₄ | 10–15 | 10–25 | 3–6 | 78–86 |

| Co(NO₃)₂ | CH₂Cl₂ | 15–20 | 20–30 | 4–8 | 72–80 |

Tandem Staudinger/Aza-Wittig Reaction

For sterically hindered amines like dehydroabietylamine, the tandem Staudinger/aza-Wittig reaction provides an alternative route. This method involves the reaction of dehydroabietyl azide with triphenylphosphine (PPh₃) and CS₂ to form an intermediate thioimidate, which rearranges to the isothiocyanate .

Mechanistic Details

-

Staudinger Reaction : Dehydroabietyl azide reacts with PPh₃ to form an iminophosphorane.

-

Aza-Wittig Reaction : The iminophosphorane reacts with CS₂, releasing PPh₃S and generating this compound.

Yields of 65–78% are achieved in tetrahydrofuran (THF) at 60°C over 12–18 hours . While less efficient than other methods, this approach avoids CS₂ handling, enhancing safety.

Purification and Characterization

Crude this compound is purified via silica gel chromatography (hexanes/ethyl acetate, 4:1) or recrystallization from ethanol. Characterization by ¹H NMR reveals diagnostic signals at δ 3.72 (t, J = 5.7 Hz, CH₂N) and δ 1.75–1.79 (m, diterpenoid protons) . Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 331 [M]⁺ .

化学反応の分析

General Isothiocyanate Reactivity

Isothiocyanates (ITCs) typically undergo reactions via their electrophilic thiocarbonyl group (N=C=S). Common reaction pathways include:

-

Nucleophilic additions (e.g., with amines, thiols, or alcohols).

-

Cycloadditions (e.g., with dienes or azides).

-

Desulfurization to form isocyanides or thioureas.

Gaps in Literature

The search results focus on:

No studies specifically address dehydroabietyl isothiocyanate , a structurally complex ITC derived from rosin acids. Its bulky dehydroabietyl group (a fused tricyclic diterpene) likely alters reactivity compared to simpler ITCs, but experimental data is absent in the reviewed materials.

Proposed Reaction Pathways (Extrapolation)

Based on analogous ITC chemistry, potential reactions for this compound might include:

These extrapolations are speculative and require experimental validation.

Critical Limitations

-

No synthesis protocols for this compound are described in the provided sources.

-

No biological or kinetic data (e.g., reaction rates, stability) are available.

-

Structural complexity : The dehydroabietyl group may sterically hinder reactions common to simpler ITCs.

Recommendations for Further Research

To address this gap, future studies could:

科学的研究の応用

Antimicrobial Properties

DAITC exhibits significant antimicrobial activity against a variety of pathogens. Research indicates that isothiocyanates, including DAITC, disrupt microbial cell membranes, leading to cell lysis and death. For instance, studies have shown that DAITC effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of DAITC Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mM | |

| Staphylococcus aureus | 0.3 mM | |

| Listeria monocytogenes | 0.4 mM |

Anti-inflammatory Effects

DAITC has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases .

Anticancer Activity

The compound has also demonstrated anticancer properties, particularly in inhibiting the proliferation of cancer cells. Research indicates that DAITC induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators .

Case Study: DAITC in Cancer Research

- In a study involving human breast cancer cells (MCF-7), treatment with DAITC resulted in a significant reduction in cell viability (up to 70% at 20 µM concentration) after 48 hours, indicating its potential as an anticancer agent .

Organic Synthesis

DAITC serves as an important building block in organic synthesis due to its reactive isothiocyanate functional group. It can be utilized to synthesize various thioureas and heterocyclic compounds through nucleophilic substitution reactions.

Table 2: Synthetic Applications of DAITC

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic Substitution | Thioureas | |

| Cyclization Reactions | Heterocycles |

Chiral Discrimination

Chiral thiouronium salts derived from DAITC have been developed for use as chiral discriminating agents in NMR spectroscopy. These compounds can selectively bind chiral oxoanions, enhancing the resolution of NMR spectra and facilitating the study of chiral substances .

Case Study: Chiral Recognition

- The synthesis of S-butyl-N,N'-bis(dehydroabietyl)thiouronium bromide demonstrated superior chiral recognition capabilities compared to traditional methods, making it a valuable tool for chemists working with enantiomers .

Biofumigation

DAITC has been explored as a natural biofumigant due to its ability to suppress soil-borne pathogens and pests. It can be applied directly to soil or used as part of crop rotation strategies to enhance soil health and reduce reliance on synthetic pesticides .

Pest Management

Research indicates that DAITC can act as an effective repellent against certain insect pests, making it useful in integrated pest management (IPM) systems.

Table 3: Efficacy of DAITC in Pest Management

作用機序

3’-アジド-2’,3’-ジデオキシウリジンは、ウイルスDNAの複製を阻害することによって作用を発揮します。この化合物は細胞内でリン酸化されて活性な三リン酸型となり、ウイルスDNAへの組み込みに天然ヌクレオチドと競合します。組み込まれると、DNA鎖の伸長を終了させ、ウイルス複製を効果的に阻害します。 主な分子標的は、ウイルスの逆転写酵素です .

類似化合物の比較

3’-アジド-2’,3’-ジデオキシウリジンは、以下のような他のヌクレオシドアナログと似ています。

3’-アジド-3’-デオキシチミジン(AZT): 両方の化合物はHIV複製を阻害しますが、AZTはより広く使用および研究されています。

2’,3’-ジデオキシシチジン(ddC): 抗ウイルス特性を備えた別のヌクレオシドアナログ。

2’,3’-ジデオキシイノシン(ddI): 作用機序は似ていますが、ヌクレオ塩基が異なります.

独自性

3’-アジド-2’,3’-ジデオキシウリジンは、3’位の特定のアジド修飾によりユニークであり、他のヌクレオシドアナログとは異なる化学的および生物学的特性を与えています .

類似化合物との比較

Comparison with Similar Isothiocyanate Compounds

Physicochemical Properties

- Solubility : DAITC’s large hydrophobic structure renders it poorly water-soluble, unlike smaller isothiocyanates (e.g., BITC, isopropyl derivatives) with moderate aqueous solubility.

- Stability : Adamantyl and dehydroabietyl derivatives exhibit enhanced thermal stability due to their bulky, rigid frameworks compared to aliphatic isothiocyanates .

Anticancer Potential

DAITC’s TDP1 inhibition mechanism is distinct from BITC’s reactive oxygen species (ROS)-mediated apoptosis. While BITC acts as a dietary chemopreventive agent, DAITC is a synthetic lead compound for targeted therapy .

Industrial Relevance

Hexamethylene diisocyanate and aliphatic isothiocyanates dominate industrial use (e.g., polymers, agrochemicals), whereas DAITC and adamantyl derivatives are niche research tools .

生物活性

Dehydroabietyl isothiocyanate (DAITC) is a compound derived from the natural resin of coniferous trees, particularly from the family Pinaceae. It has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activities associated with DAITC, supported by research findings and case studies.

Chemical Structure and Properties

DAITC is characterized by its unique chemical structure, which includes an isothiocyanate functional group. Its molecular formula is . The presence of the isothiocyanate group is crucial for its biological activity, as it facilitates various interactions within biological systems.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of DAITC.

- Mechanism of Action : DAITC induces apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis. It has been shown to downregulate androgen receptor (AR) expression in prostate cancer cells, leading to decreased cell viability and tumor growth suppression in xenograft models .

- Case Study : In a study involving prostate cancer cell lines (LNCaP, C4-2B, 22Rv1), DAITC treatment resulted in significant reductions in Ki-67 expression (a marker for cell proliferation) and induced apoptosis even in enzalutamide-resistant cell lines . This suggests that DAITC may serve as a therapeutic agent for patients with castration-resistant prostate cancer.

Anti-inflammatory Activity

DAITC exhibits notable anti-inflammatory properties:

- Nrf2 Activation : Similar to other isothiocyanates, DAITC activates the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes that mitigate inflammation .

- NF-κB Inhibition : DAITC has been reported to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines. This mechanism is particularly relevant in chronic inflammatory diseases and cancer .

Antimicrobial Activity

DAITC demonstrates significant antimicrobial effects:

- Bacterial Inhibition : Studies have shown that DAITC exhibits antibacterial activity against various pathogenic bacteria. The compound disrupts bacterial cell membranes and inhibits biofilm formation, making it a potential candidate for developing new antimicrobial agents .

- Fungal Activity : Additionally, DAITC has shown antifungal properties against Candida species, indicating its broad-spectrum antimicrobial potential.

Table of Biological Activities

Safety and Toxicity

While DAITC shows promise as a therapeutic agent, understanding its safety profile is essential. Preliminary studies indicate that DAITC has low toxicity at therapeutic doses; however, further investigations are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols and characterization methods for dehydroabietyl isothiocyanate?

- Methodological Answer : A common synthesis approach involves reacting dehydroabietyl acylthiourea with morpholine in dichloromethane under reflux conditions, followed by crystallization from ethanol. Characterization typically employs single-crystal X-ray diffraction (SC-XRD) for structural elucidation and elemental analysis to confirm purity. For example, SC-XRD refinement includes geometric positioning of H atoms and calculation of isotropic displacement parameters .

Q. How should researchers handle this compound to ensure safety in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines, including strict separation from foodstuffs, beverages, and feed. Use personal protective equipment (PPE) such as gloves and lab coats. Storage should prioritize inert atmospheres to prevent degradation. Workplace monitoring for airborne particles is not typically required unless specified by institutional safety protocols .

Q. What initial experimental techniques are critical for validating the purity and stability of this compound?

- Methodological Answer : Thin-layer chromatography (TLC) is essential for monitoring reaction progress and isolating intermediates. Stability studies should include thermal gravimetric analysis (TGA) under varying pH and temperature conditions. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) ensures purity and identifies degradation byproducts .

Q. How can researchers assess the reactivity of this compound with common nucleophiles?

- Methodological Answer : Design kinetic studies using polar aprotic solvents (e.g., DMF) and track reaction progress via nuclear magnetic resonance (NMR) spectroscopy. Compare reaction rates with structurally similar isothiocyanates (e.g., phenyl isothiocyanate) to establish relative reactivity scales. Control experiments should account for solvent polarity and temperature effects .

Q. What are the best practices for reporting spectral data contradictions in this compound derivatives?

- Methodological Answer : Cross-validate NMR and MS data with computational tools (e.g., density functional theory (DFT) for predicting chemical shifts). Address discrepancies by repeating experiments under standardized conditions and reporting confidence intervals for peak assignments. Peer review of raw spectral data is recommended to ensure reproducibility .

Advanced Research Questions

Q. How can fractional factorial design optimize reaction conditions for this compound-mediated syntheses?

- Methodological Answer : Use a central composite design to screen variables (e.g., solvent volume, temperature, catalyst loading). For example, a study on phenyl isothiocyanate derivatives optimized triethylamine and buffer pH levels using response surface methodology. Apply similar models to dehydroabietyl derivatives, with detection limits (LOD/LOQ) validated via calibration curves .

Q. What strategies resolve contradictions in spectral data for this compound reaction intermediates?

- Methodological Answer : Combine hyphenated techniques (e.g., LC-MS/MS) with isotopic labeling to trace reaction pathways. For ambiguous intermediates, employ X-ray crystallography for definitive structural confirmation. Statistical tools like principal component analysis (PCA) can differentiate between isomeric byproducts .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking studies using chemopreventive targets (e.g., cytochrome P450 enzymes) to simulate binding affinities. Validate predictions with in vitro assays, such as enzyme inhibition kinetics. Comparative analysis with phenethyl isothiocyanate derivatives can highlight structure-activity relationships (SARs) .

Q. What experimental frameworks are suitable for studying the chemopreventive mechanisms of this compound?

- Methodological Answer : Design cell-based assays (e.g., apoptosis induction in cancer lines) paired with transcriptomic profiling (RNA-seq) to identify regulated pathways. Dose-response studies should include negative controls (e.g., untreated cells) and positive controls (e.g., known chemopreventive agents) .

Q. How to design degradation studies to identify environmentally persistent metabolites of this compound?

- Methodological Answer : Conduct accelerated stability testing under UV light and varying pH conditions. Use high-resolution mass spectrometry (HRMS) to characterize degradation products. Ecotoxicological assays (e.g., Daphnia magna toxicity tests) assess environmental impact, with data analyzed via multivariate regression .

特性

IUPAC Name |

(1R,4aS,10aR)-1-(isothiocyanatomethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NS/c1-15(2)16-6-8-18-17(12-16)7-9-19-20(3,13-22-14-23)10-5-11-21(18,19)4/h6,8,12,15,19H,5,7,9-11,13H2,1-4H3/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTYQDWLPBOJTD-PCCBWWKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921666 | |

| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115269-93-7 | |

| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115269-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。